(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid
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Description
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a useful research compound. Its molecular formula is C26H22F3NO4 and its molecular weight is 469.46. The purity is usually 95%.
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Scientific Research Applications
Radiotracer Development for PET Imaging
A study conducted by Naik et al. (2018) developed new GABAB agonists as potential PET radiotracers. Among these, a compound demonstrated significant inhibition binding affinity and agonist response, making it a promising candidate for imaging GABAB receptors in rodents. This research suggests the potential of such compounds in neurological studies, particularly for imaging GABAB receptors using PET scans. (Naik et al., 2018)
Self-Assembled Structures for Material Science
Kshtriya et al. (2021) investigated the self-assembly of Fmoc variants of threonine and serine, showing how these compounds form self-assembled structures with controlled morphological changes under different conditions. This work paves the way for designing novel self-assembled architectures with applications in material science and nanotechnology. (Kshtriya et al., 2021)
Solid-Phase Synthesis of β-Peptides
Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids, which are crucial for the solid-phase syntheses of β-peptides. Their methodology allows for large-scale preparation, which is essential for the synthesis of peptides for therapeutic and research purposes. (Šebesta & Seebach, 2003)
Supramolecular Chemistry for Biomaterials
Bojarska et al. (2020) conducted a comprehensive study on the structural and supramolecular features of fluorenylmethoxycarbonyl (Fmoc) amino acids. This research is foundational for understanding the interactions and properties of Fmoc-protected amino acids, which are significant in designing effective hydrogelators, biomaterials, and therapeutics. (Bojarska et al., 2020)
Photophysics and Bioimaging
Morales et al. (2010) explored the linear and nonlinear photophysics of a water-soluble fluorene derivative, highlighting its potential for integrin-targeted bioimaging. This research demonstrates the application of fluorenyl compounds in developing advanced imaging probes for biomedical research. (Morales et al., 2010)
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)23-12-6-1-7-16(23)13-17(14-24(31)32)30-25(33)34-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,30,33)(H,31,32)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHLUOQJPWBMSQ-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.